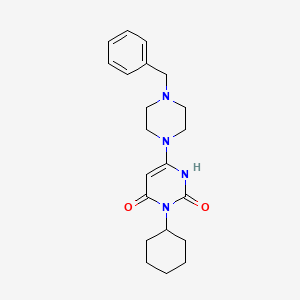![molecular formula C15H20N4O B6576826 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea CAS No. 1179397-80-8](/img/structure/B6576826.png)
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea (also known as DMPMU) is an organic compound belonging to the group of heterocyclic compounds. It is a colourless, crystalline solid with a melting point of 142-145°C and a boiling point of 232-236°C. DMPMU has a variety of applications in chemistry and biochemistry, ranging from drug development to biochemical research.
科学的研究の応用
DMPMU has been used for a variety of scientific research applications. It has been used as a ligand for the synthesis of metal complexes, as a catalyst for organic reactions, and as an inhibitor for enzymes. DMPMU has also been used as a probe for studying the structure and function of proteins and for studying the interaction of drugs with their targets.
作用機序
DMPMU has been found to interact with a variety of biological targets. It has been shown to bind to the active site of enzymes, such as cytochrome P450, and to inhibit their activity. DMPMU has also been found to bind to and activate G-protein coupled receptors. In addition, DMPMU has been found to interact with DNA and RNA, suggesting that it may have an effect on gene expression.
Biochemical and Physiological Effects
DMPMU has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. DMPMU has also been found to activate G-protein coupled receptors, which can lead to changes in cellular signalling pathways and the production of hormones and other molecules. In addition, DMPMU has been found to interact with DNA and RNA, suggesting that it may have an effect on gene expression.
実験室実験の利点と制限
DMPMU has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and its structure is well-defined. In addition, DMPMU can be used to study a variety of biological targets, such as enzymes, G-protein coupled receptors, and DNA/RNA. However, there are also some limitations to using DMPMU in laboratory experiments. For example, it is not very soluble in water and may be difficult to dissolve in aqueous solutions. In addition, it may be difficult to obtain consistent results due to its low potency and short half-life.
将来の方向性
There are a variety of potential future directions for research involving DMPMU. For example, further studies could be conducted to explore its potential as an inhibitor for enzymes involved in drug metabolism. In addition, further research could be conducted to explore its potential as an activator of G-protein coupled receptors and its effects on gene expression. Other potential future directions include exploring its potential as a drug delivery vehicle and its potential for use in drug discovery and development. Additionally, further research could be conducted to explore its potential as a tool for studying protein structure and function.
合成法
DMPMU can be synthesized through a variety of methods. One method involves the reaction of 2-methylphenyl isocyanate with 3-methyl-1H-pyrazole-1-carboxylic acid ethyl ester in the presence of a base. The reaction results in the formation of the desired DMPMU product, which is then purified by recrystallization.
特性
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11-6-4-5-7-14(11)17-15(20)16-8-9-19-13(3)10-12(2)18-19/h4-7,10H,8-9H2,1-3H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQFJJYDHSHGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclohexyl-6-[(4-ethoxyphenyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6576746.png)

sulfamoyl}benzamide](/img/structure/B6576767.png)
![5-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}pentanoic acid](/img/structure/B6576771.png)
![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B6576788.png)
![3-(furan-2-yl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B6576797.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6576803.png)
![2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6576810.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B6576813.png)
![1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea](/img/structure/B6576821.png)
![[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-(3-fluorophenyl)acetate](/img/structure/B6576830.png)
![1-(2-phenylethyl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B6576837.png)
![3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B6576844.png)
![3-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B6576851.png)